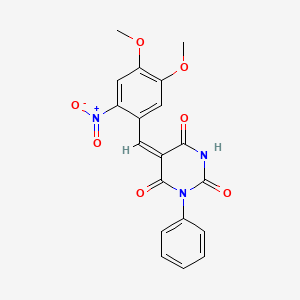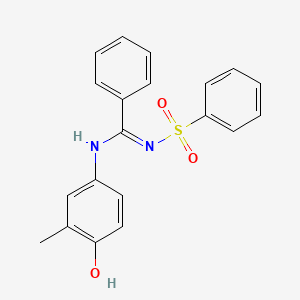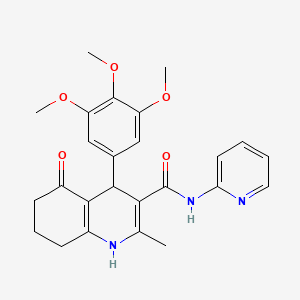![molecular formula C23H27O5+ B11649478 6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium](/img/structure/B11649478.png)
6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohepta[c]furanium core with multiple methoxy and ethoxy substituents, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclohepta[c]furanium core, followed by the introduction of methoxy and ethoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substituents.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A compound with a similar aromatic structure and biological activity.
Uniqueness
6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium stands out due to its cyclohepta[c]furanium core, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C23H27O5+ |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
[6-(3,4-dimethoxyphenyl)-4-ethoxy-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium |
InChI |
InChI=1S/C23H27O5/c1-7-26-20-12-17(16-9-10-18(24-5)19(11-16)25-6)13-21(27-8-2)23-15(4)28-14(3)22(20)23/h9-13H,7-8H2,1-6H3/q+1 |
Clave InChI |
JEILWFFQLWTWCB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=[O+]CC)C2=C(OC(=C12)C)C)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11649398.png)
![N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11649402.png)
![methyl 6-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11649404.png)
![(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649409.png)
![N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11649415.png)
methanone](/img/structure/B11649443.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649446.png)

![5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649455.png)
![5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11649460.png)

![(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11649484.png)

![N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B11649490.png)
